2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride
Description
2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine hydrochloride is a synthetic compound featuring a tetrazole ring substituted with a 2-fluorophenyl group, linked to an ethanamine backbone. The tetrazole moiety (1,2,3,4-tetrazole) is a nitrogen-rich heterocycle known for its metabolic stability, hydrogen-bonding capacity, and role in enhancing pharmacological activity.
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN5.ClH/c10-8-4-2-1-3-7(8)9-12-14-15(13-9)6-5-11;/h1-4H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHREKUDQFZYAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride involves several steps. One common synthetic route includes the reaction of 2-fluorobenzonitrile with sodium azide to form 2-fluorophenyltetrazole. This intermediate is then reacted with ethylenediamine to produce the final product, which is subsequently converted to its hydrochloride salt form. Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the tetrazole ring can be substituted with different nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogs with Tetrazole Moieties
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives
- Structure : Combines benzoxazole and tetrazole rings linked via an acetate group.
- Activity : Exhibits antibacterial and antifungal properties due to the benzoxazole’s halogenated aromatic system and tetrazole’s hydrogen-bonding capacity .
- Comparison : Unlike the target compound, this derivative lacks the 2-fluorophenyl group, reducing electron-withdrawing effects. The tetrazole’s position (1H-tetrazol-1-yl vs. 1,2,3,4-tetrazol-2-yl) may alter metabolic stability .
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine Hydrochloride
- Structure : Thiadiazole ring with a methoxyphenyl substituent.
- Activity: Potential antibacterial/antifungal applications due to the thiadiazole’s sulfur atom and methoxy group.
- The methoxy group offers electron-donating effects, contrasting with the 2-fluorophenyl’s electron-withdrawing nature .
Phenethylamine Derivatives (NBOMe/NBF Series)
N-(2-Fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine Hydrochloride (25I-NBF HCl)
- Structure : Phenethylamine core with 2-fluorobenzyl and dimethoxyiodophenyl groups.
- Activity : Acts as a serotonin receptor agonist; the iodine atom enhances receptor binding affinity.
- Comparison : The target compound’s tetrazole may replace the dimethoxyiodophenyl group, altering receptor selectivity. The 2-fluorophenyl group in both compounds suggests shared stability benefits but divergent pharmacological targets .
4-Chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine Hydrochloride (25C-NBF HCl)
- Structure : Features a 2-fluorobenzyl group and chlorinated dimethoxyphenyl ring.
- Activity : Binds to serotonin receptors with high affinity due to halogenation.
- Chlorine vs. fluorine substituents may influence lipophilicity and metabolism .
Indole and Tryptamine Derivatives
2-(5-Bromo-1H-indol-3-yl)ethanamine Hydrochloride
- Structure : Brominated indole ring linked to ethanamine.
- Activity : Exhibits antiplasmodial and CNS-modulating effects via indole’s interaction with HSP90 and neurotransmitter receptors.
- Comparison : The indole ring’s planar structure contrasts with the tetrazole’s compact geometry, affecting binding pocket compatibility. Bromine’s bulkiness vs. fluorine’s small size may alter steric interactions .
2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Hydrochloride
- Structure : Fluorinated benzoxazole core.
- Activity : Likely antimicrobial due to benzoxazole’s heterocyclic rigidity and fluorine’s electronegativity.
- Comparison : The benzoxazole’s oxygen atom vs. tetrazole’s nitrogen atoms creates differences in polarity and hydrogen-bonding patterns .
Physicochemical and Pharmacokinetic Properties
Key Research Findings
Tetrazole vs.
Fluorine’s Role: The 2-fluorophenyl group improves stability compared to non-halogenated analogs (e.g., dopamine hydrochloride derivatives), as seen in other fluorinated APIs like pexidartinib .
HSP90 Interactions : Tryptamine derivatives (e.g., 2-(1H-indol-3-yl)ethanamine hydrochloride) bind to HSP90 via amide linkages, suggesting that the target compound’s tetrazole may engage similar residues (e.g., GLU527, TYR604) .
Biological Activity
2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
- IUPAC Name : 2-[5-(2-fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride
- Molecular Formula : C9H10FN5·HCl
- CAS Number : 2470437-86-4
The compound features a tetrazole ring, which is known for its diverse biological activities, and a fluorophenyl group that may enhance its pharmacological properties.
Synthesis
The synthesis of 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride typically involves:
- Formation of 2-Fluorophenyltetrazole : This is achieved by reacting 2-fluorobenzonitrile with sodium azide.
- Reaction with Ethylenediamine : The intermediate tetrazole is then reacted with ethylenediamine to form the final product.
- Hydrochloride Salt Formation : The compound is converted to its hydrochloride salt for improved stability and solubility.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Receptors : It may bind to various receptors involved in neurotransmission and inflammation.
- Enzymes : The compound can modulate enzyme activity, affecting metabolic pathways.
Pharmacological Properties
Research has indicated that 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride exhibits several pharmacological properties:
-
Antimicrobial Activity
- Studies suggest that this compound has potential antibacterial and antifungal properties. In vitro tests have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal strains.
Microorganism Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL C. albicans 8 µg/mL -
Anti-inflammatory Effects
- The compound has shown promise in reducing inflammation in animal models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
-
Neuroprotective Effects
- Preliminary studies indicate that it may protect neuronal cells from oxidative stress, potentially useful in neurodegenerative disease models.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development .
-
Inflammation Model Study :
- In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating anti-inflammatory properties .
-
Neuroprotection Research :
- A recent investigation explored its neuroprotective effects in a model of Alzheimer's disease, showing reduced apoptosis in neuronal cells treated with the compound .
Comparison with Similar Compounds
When compared to structurally similar compounds, such as 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride, 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride demonstrates enhanced potency against certain microbial strains and improved pharmacokinetic profiles due to the fluorine substitution .
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine | High | Moderate |
| 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine | Moderate | Low |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves coupling 2-fluorophenyltetrazole with ethanamine precursors, followed by hydrochloric acid salt formation. Key steps include using sodium azide for tetrazole ring formation and optimizing reaction temperature (80–100°C) and solvent polarity (e.g., ethanol/water mixtures). Monitor intermediate purity via thin-layer chromatography (TLC) and confirm final product integrity using nuclear magnetic resonance (NMR) spectroscopy . Yield optimization may require iterative adjustments to stoichiometry and reaction time .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substituent positions (e.g., 2-fluorophenyl group) and amine protonation state.
- High-performance liquid chromatography (HPLC) : Assess purity (>95% recommended for biological assays).
- X-ray crystallography : Resolve crystal structure to validate stereochemistry and salt formation .
- Mass spectrometry (MS) : Verify molecular weight (C₉H₁₀FN₅·HCl) and detect impurities .
Q. What in vitro biological screening approaches are appropriate for evaluating its pharmacological potential?
- Methodology : Prioritize assays based on structural analogs:
- Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or kinases, given the tetrazole group’s known role in binding active sites .
- Receptor binding studies : Use radioligand displacement assays for GPCRs or ion channels, leveraging fluorophenyl groups’ affinity for hydrophobic pockets .
- Cellular imaging : Employ fluorescent derivatives (e.g., benzoxazole analogs) to track subcellular localization .
Advanced Research Questions
Q. How does the substitution pattern on the tetrazole ring influence its biological activity compared to analogs?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., chloro, methyl, or methoxy groups). Compare IC₅₀ values in enzyme assays and logP values to assess hydrophobicity-activity relationships. For example, 2-fluorophenyl analogs may exhibit enhanced blood-brain barrier penetration compared to 4-fluorophenyl derivatives due to reduced polarity .
Q. What computational strategies are effective in predicting its interactions with target proteins?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model binding poses in active sites (e.g., COX-2 or serotonin receptors). Validate with experimental data from X-ray co-crystallography .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100+ ns to identify critical hydrogen bonds or π-π interactions involving the tetrazole ring .
- Quantum mechanics/molecular mechanics (QM/MM) : Calculate binding energy contributions of the fluorine atom’s electronegativity .
Q. How can contradictory data in binding affinity assays across studies be resolved?
- Methodology :
- Standardize assay conditions : Control variables like buffer pH, ion concentration, and temperature. For example, discrepancies in serotonin receptor binding may arise from differences in Mg²⁺ concentrations .
- Orthogonal validation : Confirm results using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics independently .
- Purity reassessment : Re-examine compound purity via HPLC-MS; impurities like unreacted precursors may skew dose-response curves .
Q. What theoretical frameworks guide the investigation of its mechanism of action?
- Methodology : Anchor studies in established theories:
- Receptor theory : Analyze dose-response curves to determine agonist/antagonist profiles and allosteric modulation potential .
- Enzyme kinetics : Apply Michaelis-Menten models to quantify inhibition constants (Kᵢ) and mode of action (competitive vs. non-competitive) .
- Pharmacophore modeling : Identify critical functional groups (e.g., tetrazole NH for hydrogen bonding) using software like Schrödinger’s Phase .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to unknown toxicological profiles .
- Ventilation : Perform synthesis and handling in fume hoods to mitigate inhalation risks .
- Waste disposal : Neutralize hydrochloride salts with bicarbonate before disposal to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
